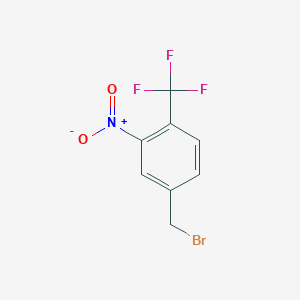
3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Descripción general
Descripción
“3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C14H9F3N2OS. It is a derivative of trifluoromethylpyridine (TFMP), which is known for its applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as the compound , is typically achieved through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, a methoxyphenyl group, and a sulfanyl group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in a number of different scientific research applications. It has been used as a starting material in the synthesis of a variety of drug molecules, including anti-cancer drugs, anti-inflammatory drugs, and anti-diabetic drugs. In addition, this compound has been used as a reagent in the synthesis of a range of heterocyclic compounds, such as pyridines and quinolines.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is not fully understood. However, it is believed that the sulfur-containing heterocycle is able to act as a catalyst in certain organic reactions, allowing for the rapid formation of new molecules. In addition, this compound is believed to be able to form strong hydrogen bonds with other molecules, allowing for further reactivity and potential applications in medicinal chemistry.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research and development. In addition, this compound has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which allows for the rapid formation of new molecules. In addition, this compound is relatively easy to synthesize and is available in a variety of different forms, making it an ideal starting material for organic transformations. However, it is important to note that this compound is highly reactive and can react with other molecules, which can lead to unwanted side reactions.
Direcciones Futuras
Given the promising biochemical and physiological effects of 3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile, there are a number of potential future directions for research and development. One potential direction is to further investigate the mechanism of action of this compound, as well as its potential applications in medicinal chemistry. In addition, further research could be conducted to explore the potential of this compound as an antioxidant and neuroprotective agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential of this compound in other areas, such as organic synthesis and drug discovery.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-10-2-4-11(5-3-10)21-13-6-9(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEOXLAHHDLNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1430416.png)
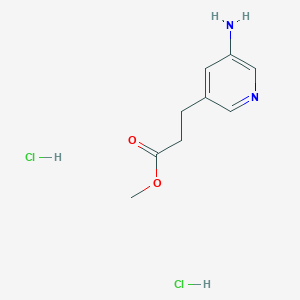
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
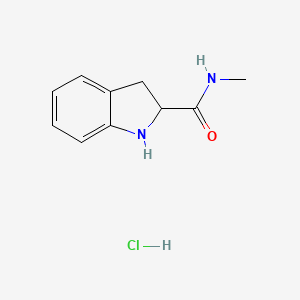

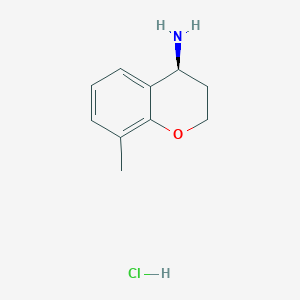

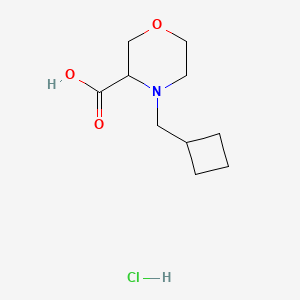
![5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1430427.png)
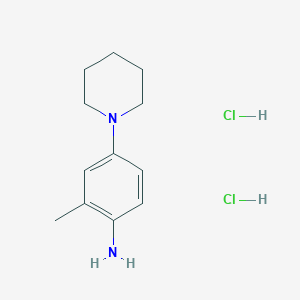
![4-Chlorothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1430430.png)
